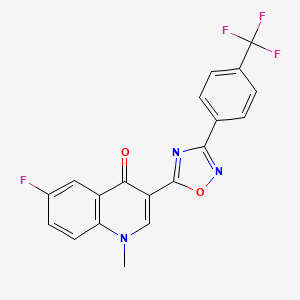

6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

6-Fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a fluorine atom at the 6-position, a methyl group at the 1-position, and a 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group at the 3-position. The quinolinone scaffold is known for its role in kinase inhibition, while the 1,2,4-oxadiazole moiety often serves as a bioisostere for ester or amide groups, enhancing metabolic stability . Structural characterization of similar compounds frequently employs X-ray crystallography, with software like SHELX being pivotal for refinement and analysis .

Properties

IUPAC Name |

6-fluoro-1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)6-7-15(13)26)18-24-17(25-28-18)10-2-4-11(5-3-10)19(21,22)23/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNPDRVIXKGBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel compound with significant biological activity, particularly in the realm of anticancer research. Its unique structural features, including a quinoline core and trifluoromethyl-substituted phenyl group, contribute to its potential as a therapeutic agent.

Structural Characteristics

The compound's structure can be broken down into key components:

- Quinoline Core : A bicyclic structure that enhances lipophilicity and biological activity.

- Trifluoromethyl Group : Increases the compound's potency and selectivity.

- Oxadiazole Moiety : Known for its diverse biological activities, particularly in anticancer applications.

Research indicates that 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism of action involves the inhibition of tubulin polymerization , crucial for cell division. This mechanism is supported by studies highlighting the role of similar compounds in disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties. The following table summarizes the findings related to its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 12.5 | Tubulin polymerization inhibition |

| Lung Cancer | 15.0 | Induction of apoptosis |

| Colon Cancer | 10.0 | Disruption of microtubule dynamics |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the compound can enhance its efficacy. By altering substituents on the quinolinone core, researchers aim to optimize:

- Potency : Increasing the effectiveness against cancer cells.

- Selectivity : Targeting specific cancer types while minimizing effects on normal cells.

- Pharmacokinetics : Improving absorption, distribution, metabolism, and excretion profiles.

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that derivatives with similar oxadiazole structures showed enhanced cytotoxicity against MCF-7 breast cancer cells due to their ability to induce apoptosis via mitochondrial pathways .

- Lung Cancer Research : In another study focusing on non-small cell lung cancer (NSCLC), compounds featuring trifluoromethyl substitutions demonstrated significant growth inhibition through cell cycle arrest mechanisms .

- Colon Cancer Trials : Research indicated that oxadiazole-containing compounds effectively inhibited colon cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has demonstrated the ability to inhibit the growth of various cancer cell lines, including those associated with breast, lung, and colon cancers. The proposed mechanism of action involves the inhibition of specific kinases that are critical for cell proliferation and survival. For instance:

- Breast Cancer : In vitro studies have shown that 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one effectively inhibits breast cancer cell proliferation.

- Lung Cancer : The compound has been reported to induce apoptosis in lung cancer cells through a mechanism that may involve oxidative stress.

- Colon Cancer : Similar inhibitory effects have been observed in colon cancer cell lines, suggesting a broad spectrum of activity against various malignancies.

Synthetic Chemistry

The synthesis of 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include:

- Formation of the Quinoline Core : Initial reactions often focus on constructing the quinoline framework.

- Introduction of Functional Groups : Subsequent steps involve adding the trifluoromethyl and oxadiazole groups through electrophilic substitution reactions.

The biological activity of 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one extends beyond anticancer properties. Its unique structure allows it to interact with various biological targets:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline | Fluorine substitution on quinoline | Antimicrobial |

| Trifluoromethylquinoline | Contains trifluoromethyl group | Anticancer |

| 1-Methylquinolone | Methyl group on quinolone | Antimicrobial and anti-inflammatory |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

*Calculated logP values are estimated using Crippen’s method.

Key Insights

Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole ring (bond angles and planarity inferred from ’s dihedral angles ) likely enhances metabolic stability compared to sulfur-containing analogs like the sulfanyl group in ’s pyrazole derivative. Oxadiazoles resist oxidative degradation, making them favorable for drug design.

Substituent Effects: The trifluoromethyl group in the target compound and ’s analog increases lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration compared to non-fluorinated analogs. The chlorine atom in ’s compound could enhance reactivity in electrophilic substitution but may also increase toxicity risks.

Bioactivity Hypotheses: The target compound’s fluorine atom at the quinolinone 6-position may improve membrane permeability, akin to fluorinated kinase inhibitors like Erlotinib.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?

- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, trifluoroacetic acid (TFA) has been used as a CF3 source in similar heterocyclic syntheses, achieving yields of 46–88% under mild conditions (70–80°C, PEG-400 solvent, with catalysts like Bleaching Earth Clay) . Optimize reaction time using TLC monitoring to avoid over-cyclization.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Purity assessment with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).

- NMR : Key signals include the quinolin-4-one carbonyl peak (~170–175 ppm in <sup>13</sup>C NMR) and fluorine coupling in <sup>19</sup>F NMR .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Methodological Answer : The CF3 group enhances lipophilicity (logP) and metabolic stability. Compare analogs via computational modeling (e.g., DFT for electron-withdrawing effects) and experimental data (e.g., solubility in chloroform/methanol mixtures, as seen in triazolone derivatives) .

Advanced Research Questions

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Methodological Answer :

- Catalyst screening : Test heterogeneous catalysts (e.g., pH-12.5 Bleaching Earth Clay) to reduce side reactions .

- Solvent selection : PEG-400 or DMF improves solubility of aromatic intermediates .

- Temperature control : Maintain 70–80°C to prevent decomposition of fluorinated intermediates .

Q. How to address conflicting spectral data in structural assignments?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the quinolinone core (e.g., distinguishing C-3 vs. C-5 carbons) .

- Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled precursors to confirm oxadiazole connectivity .

Q. What strategies are recommended for SAR studies targeting bioactivity?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing 4-(trifluoromethyl)phenyl with 4-chlorophenyl) and test kinase inhibition .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins .

Q. How to mitigate solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.